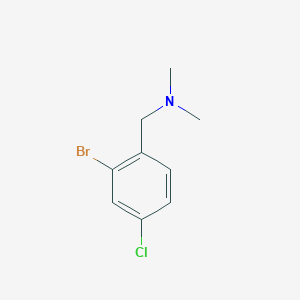

(2-Bromo-4-chloro-benzyl)-dimethyl-amine

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry Paradigms

In modern organic synthesis, benzyl (B1604629) amines are fundamental building blocks and versatile precursors. wikipedia.orgnih.gov The benzyl group can serve as a protecting group for amines, which can later be removed under specific conditions, a crucial step in the multi-step synthesis of complex molecules. acs.org The introduction of halogens like bromine and chlorine onto the aromatic ring further enhances their synthetic utility. These halogen atoms can act as handles for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

From a medicinal chemistry perspective, halogenation is a powerful strategy to modulate a drug candidate's properties. nih.gov Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov For instance, the presence of chlorine or fluorine can alter the acidity (pKa) of nearby functional groups, affecting how a molecule interacts with its target protein. nih.gov The use of halogenated compounds is a recurring theme in drug discovery, with a significant number of FDA-approved drugs containing at least one halogen atom. nih.gov Halogenated N-benzylbenzisoselenazolones, for example, have been shown to be effective inhibitors of Helicobacter pylori. acs.org

Significance of Halogenated Aromatic Scaffolds in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. chemscene.com Halogenated aromatic scaffolds are of particular interest in this field due to their ability to participate in specific non-covalent interactions known as halogen bonds. acs.orgnih.gov A halogen bond is an interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom in a biological macromolecule. acs.org

The strength and directionality of these bonds make them valuable for designing highly specific ligands for protein binding pockets. acs.orgnih.gov By varying the halogen atom (iodine, bromine, or chlorine) and its position on the aromatic ring, researchers can fine-tune the binding affinity and selectivity of a molecule for its target. acs.org This "scaffold-hopping" approach, where different halogenated aromatic cores are tested, is a key strategy in fragment-based drug discovery to identify novel and potent inhibitors. acs.orgnih.gov

Rationale for In-Depth Investigation of (2-Bromo-4-chloro-benzyl)-dimethyl-amine

The specific substitution pattern of this compound, featuring a bromine atom at the ortho position and a chlorine atom at the para position relative to the benzyl group, presents a unique electronic and steric profile. This di-halogenation pattern on the benzyl amine core makes it a compelling subject for investigation for several reasons.

Firstly, the presence of two different halogens allows for selective chemical modifications. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, enabling stepwise functionalization of the aromatic ring. This offers synthetic flexibility for creating a library of derivatives for structure-activity relationship (SAR) studies.

While direct research on this compound is not extensively documented in publicly available literature, its structural features suggest it is a valuable probe for chemical biology and a potential scaffold for medicinal chemistry research. The synthesis and study of such specifically substituted compounds are crucial for expanding the chemical space available to drug discovery and for a deeper understanding of the role of halogenation in molecular recognition. The properties of a closely related isomer, (4-Bromo-3-chlorobenzyl)dimethylamine, provide some insight into the physicochemical characteristics of this class of compounds.

Compound Data

Below are tables detailing the compounds mentioned in this article and the physicochemical properties of a related isomer.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-Bromo-3-chlorobenzyl)dimethylamine |

| 2-chloro-N,N-dimethylbenzylamine |

| 4-chloro-N,N-dimethylbenzylamine |

| N-benzylbenzisoselenazolones |

Physicochemical Properties of the Isomer (4-Bromo-3-chlorobenzyl)dimethylamine Data for a structurally related isomer as specific data for this compound is not widely available.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BrClN | chemsrc.com |

| Molecular Weight | 248.547 g/mol | chemsrc.com |

| Boiling Point | 263.3 ± 25.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.4 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 113.0 ± 23.2 °C | chemsrc.com |

| LogP | 3.26 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEADNDXIUAEIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Bromo 4 Chloro Benzyl Dimethyl Amine

Strategic Approaches to Regioselective Halogenation on the Benzene (B151609) Ring

The cornerstone of synthesizing (2-Bromo-4-chloro-benzyl)-dimethyl-amine lies in the precise installation of the bromine and chlorine atoms on the aromatic ring. The starting material for such a synthesis is typically a substituted toluene. A plausible and strategic approach involves the regioselective halogenation of a suitable precursor, such as 4-chlorotoluene (B122035).

The introduction of a bromine atom at the 2-position of 4-chlorotoluene requires careful consideration of directing group effects and reaction conditions. The chloro and methyl groups are both ortho-, para-directing. However, the methyl group is an activating group, while the chloro group is a deactivating group. This difference in electronic properties can be exploited to achieve the desired regioselectivity.

One common method for the bromination of activated aromatic rings is electrophilic aromatic substitution using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). However, to achieve the specific 2-bromo-4-chloro isomer, alternative brominating agents and conditions might be necessary to control the regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst can offer milder reaction conditions and improved selectivity.

Another approach involves the Sandmeyer reaction, starting from a corresponding aniline (B41778) derivative. For example, 2-amino-4-chlorotoluene can be diazotized with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) bromide (CuBr) solution to introduce the bromine atom at the 2-position. This method provides excellent regiocontrol. A synthesis of 2-bromo-4-chlorotoluene (B1197611) has been reported starting from 2-methyl-5-chloroaniline via a similar diazotization and Sandmeyer reaction sequence. chemicalbook.com

The following table summarizes representative conditions for the regioselective bromination of chlorotoluene derivatives:

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reference |

| 4-chlorotoluene | Br₂ | FeBr₃ | Mixture of isomers | General Knowledge |

| 2-methyl-5-chloroaniline | 1. NaNO₂, HBr2. CuBr, HBr | 0-5 °C, then heat | 2-bromo-4-chlorotoluene | chemicalbook.com |

This table presents illustrative examples of regioselective bromination reactions relevant to the synthesis of the target precursor.

Advanced Benzylic Functionalization Techniques

Once the 2-bromo-4-chlorotoluene precursor is obtained, the next critical step is the introduction of the dimethylamine (B145610) group at the benzylic position. This is typically achieved through a two-step process involving benzylic bromination followed by nucleophilic substitution with dimethylamine.

The selective bromination of the methyl group of 2-bromo-4-chlorotoluene to form 2-bromo-4-chloro-benzyl bromide is a radical substitution reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it allows for a low and constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV light). The choice of solvent is also crucial, with non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) being traditionally used. However, due to safety and environmental concerns, alternative solvents are increasingly being employed.

The table below outlines typical conditions for benzylic bromination:

| Substrate | Reagent(s) | Initiator/Conditions | Product | Reference |

| Toluene | NBS | AIBN, CCl₄, reflux | Benzyl (B1604629) bromide | General Knowledge |

| Substituted Toluene | NBS | BPO, light, reflux | Substituted Benzyl bromide | General Knowledge |

This table provides representative examples of benzylic bromination reactions.

The resulting 2-bromo-4-chloro-benzyl bromide is a reactive electrophile that can readily undergo nucleophilic substitution with dimethylamine to yield the final product, this compound. This reaction is typically carried out by treating the benzyl bromide with an excess of dimethylamine in a suitable solvent.

The dimethylamine can be used as a gas, an aqueous solution, or in an organic solvent. The use of excess dimethylamine is important to drive the reaction to completion and to neutralize the hydrogen bromide that is formed as a byproduct, thus preventing the protonation of the amine product. Alternatively, a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, can be added to the reaction mixture to act as an acid scavenger.

A general procedure for the synthesis of N,N-dimethylbenzylamine from benzyl chloride involves reacting it with a 25% aqueous solution of dimethylamine. chemicalbook.com This method can be adapted for the synthesis of the target molecule.

| Benzyl Halide | Amine | Solvent/Conditions | Product | Reference |

| Benzyl chloride | Dimethylamine (aq. solution) | Room temperature | N,N-Dimethylbenzylamine | chemicalbook.compatsnap.com |

| Substituted Benzyl bromide | Dimethylamine | Ethanol, reflux | Substituted N,N-Dimethylbenzylamine | General Knowledge |

This table illustrates the transformation of benzyl halides to N,N-dimethylbenzylamines.

Reductive Amination and Alternative Amine Formation Reactions

An alternative and more convergent approach to the synthesis of this compound is through the reductive amination of the corresponding aldehyde, 2-bromo-4-chlorobenzaldehyde (B1282380). This method avoids the handling of lachrymatory benzyl bromides.

Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. koreascience.krgoogle.com For the synthesis of this compound, 2-bromo-4-chlorobenzaldehyde would be reacted with dimethylamine in the presence of a suitable reducing agent.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The choice of reducing agent depends on the substrate and the desired reaction conditions. For instance, borohydride exchange resin has been shown to be effective for the reductive amination of aldehydes and ketones with dimethylamine. koreascience.kr

The following table presents examples of reductive amination reactions:

| Aldehyde | Amine | Reducing Agent/Catalyst | Product | Reference |

| Benzaldehyde (B42025) | Dimethylamine | Borohydride Exchange Resin | N,N-Dimethylbenzylamine | koreascience.kr |

| 2-Chlorobenzaldehyde | Dimethylamine | H₂, Pd/C | 2-Chloro-N,N-dimethylbenzylamine | google.com |

| p-Chlorobenzaldehyde | n-Butylamine | H₂, Co-containing composites | N-Butyl-N-p-chlorobenzylamine | mdpi.com |

This table showcases various conditions for reductive amination.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to the synthesis of substituted amines.

For example, a three-component reductive amination could potentially be designed where an aldehyde, an amine, and a reducing agent are combined in a one-pot synthesis. More complex MCRs, such as the Mannich reaction or the Ugi reaction, could also be envisioned to construct similar structural motifs, although they would likely require subsequent modifications to arrive at the target molecule. The development of a novel MCR for the synthesis of di-halogenated benzylamines remains an area of interest for synthetic chemists.

Novel Catalytic Systems for C-N Bond Formation

The formation of the C-N bond is a cornerstone of organic synthesis, and the development of efficient catalytic systems for this transformation is of paramount importance. In the context of synthesizing this compound, the key step involves the coupling of a 2-bromo-4-chlorobenzyl derivative with dimethylamine. While traditional methods often rely on the direct nucleophilic substitution of a benzyl halide, modern approaches increasingly utilize transition metal catalysis to achieve higher efficiency, broader substrate scope, and milder reaction conditions.

Palladium and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. mit.edu These methods typically involve the reaction of an aryl or benzyl halide with an amine in the presence of a palladium or nickel complex, a suitable ligand, and a base. For the synthesis of this compound, a plausible catalytic cycle would involve the oxidative addition of 2-bromo-4-chlorobenzyl bromide to a low-valent metal center, followed by coordination of dimethylamine and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The choice of ligand is critical in these systems, as it influences the catalyst's stability, activity, and selectivity. mit.edu

Recent advancements have focused on the development of air-stable precatalysts and the use of more economical and less toxic base metals like iron and copper. acs.org For instance, iron-catalyzed intermolecular amination of benzylic C(sp³)–H bonds has been reported, offering a direct route to benzylamines from readily available hydrocarbon precursors. acs.org While not yet specifically demonstrated for this compound, this approach represents a promising avenue for future synthetic explorations.

The table below illustrates a comparative overview of different catalytic systems that could be adapted for the synthesis of this compound, based on findings for structurally related benzylamines.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Buchwald-type phosphine (B1218219) | NaOtBu | Toluene | 80-110 | 85-95 | mit.edu |

| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100 | 80-90 | mit.edu |

| FeCl₃ | None | NaH | THF | 60 | 70-80 | acs.org |

| CuI | Phenanthroline | Cs₂CO₃ | DMF | 90 | 75-85 | researchgate.net |

This data is illustrative and based on analogous reactions for substituted benzylamines.

Chemo- and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound, particularly those bearing additional functional groups or stereocenters, requires highly selective synthetic methods. Chemoselectivity is crucial when other reactive sites are present in the molecule. For instance, in a molecule containing both a benzyl bromide and another electrophilic group, a catalytic system must be chosen that selectively promotes C-N bond formation at the benzylic position.

Stereoselective synthesis is of particular importance when creating chiral analogues. While the parent compound this compound is achiral, the introduction of a substituent at the benzylic methylene (B1212753) group would create a stereocenter. Enantioselective methods for the synthesis of chiral amines often employ chiral catalysts or auxiliaries. researchgate.net For example, asymmetric hydrogenation of a corresponding enamine or imine precursor using a chiral transition metal catalyst (e.g., Rhodium or Iridium with a chiral phosphine ligand) can provide access to enantioenriched benzylamines. nsf.gov

Another strategy involves the stereoselective functionalization of a pre-existing benzylamine (B48309). Catalytic asymmetric α-C(sp³)–H functionalization of benzylamines is a powerful method for introducing complexity in a stereocontrolled manner. researchgate.net

The development of new chemo-, regio-, and stereoselective reactions is an active area of research. nih.gov For instance, enzymatic C-N bond-forming reactions are gaining traction as a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysis can offer unparalleled stereoselectivity under mild reaction conditions. nih.gov

The following table summarizes potential strategies for the chemo- and stereoselective synthesis of analogues of the target compound.

| Synthetic Strategy | Catalyst/Reagent | Key Feature | Potential Analogue | Reference |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Ligand | Enantioselective reduction of an imine | (R/S)-1-(2-Bromo-4-chlorophenyl)-N,N-dimethylethanamine | nsf.gov |

| Diastereoselective Alkylation | Chiral Auxiliary | Control over the formation of a new stereocenter | Diastereomerically pure substituted benzylamine | researchgate.net |

| Enzymatic Amination | Transaminase | High stereoselectivity and mild conditions | Enantiopure α-functionalized benzylamine | nih.govnih.gov |

This data is illustrative and based on general methodologies for the synthesis of chiral amines.

Process Optimization and Scalability Considerations in Academic Synthesis

The transition of a synthetic route from a small-scale laboratory setting to a larger, more practical scale presents numerous challenges. Process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. Key parameters that are often optimized include reaction time, temperature, stoichiometry of reagents, and catalyst loading. mdpi.com

For the synthesis of this compound, which likely proceeds via the reaction of 2-bromo-4-chlorobenzyl bromide with dimethylamine, optimization would involve finding the ideal balance of these factors. For example, while higher temperatures may increase the reaction rate, they could also lead to the formation of impurities or decomposition of the product. mdpi.com The use of an excess of dimethylamine can help to drive the reaction to completion but may complicate the purification process.

Continuous flow chemistry offers a promising alternative to traditional batch processing for scaling up chemical reactions. mdpi.com In a flow reactor, reagents are continuously pumped through a heated tube or a packed bed containing a solid-supported catalyst. This technology can offer improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity. mdpi.com The optimization of a continuous flow process for the synthesis of this compound would involve adjusting parameters such as flow rate, temperature, and residence time. mdpi.com

The table below outlines key considerations for the process optimization and scalability of the synthesis of this compound.

| Parameter | Batch Process Consideration | Flow Process Consideration | Impact on Scalability | Reference |

| Temperature | Hot spots can lead to side reactions. | Precise temperature control is easier to achieve. | Improved safety and selectivity. | mdpi.com |

| Mixing | Inefficient mixing can lead to localized concentration gradients. | Excellent mixing is inherent to the flow regime. | Increased reaction consistency and yield. | mdpi.com |

| Reaction Time | Determined by the overall batch time. | Controlled by the flow rate and reactor volume (residence time). | Allows for rapid optimization and higher throughput. | mdpi.com |

| Safety | Large quantities of reagents and solvents are handled at once. | Small reaction volumes at any given time reduce risks. | Inherently safer process for exothermic or hazardous reactions. | mdpi.com |

Mechanistic Elucidation of Chemical Reactivity Involving 2 Bromo 4 Chloro Benzyl Dimethyl Amine

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The benzylic carbon of (2-Bromo-4-chloro-benzyl)-dimethyl-amine is a primary site for nucleophilic substitution reactions. The adjacent phenyl ring stabilizes the transition states of both SN1 and SN2 mechanisms. However, as a primary benzylic system, it is generally expected to favor the bimolecular S_N2 pathway, which involves a backside attack by a nucleophile. libretexts.orgmsu.edu This reaction proceeds in a single, concerted step where the bond to the nucleophile forms simultaneously as the amine leaving group departs. libretexts.org

The reaction is initiated by the attack of a nucleophile on the electrophilic benzylic carbon. libretexts.org The rate of the S_N2 reaction is sensitive to steric hindrance at the reaction center and the strength of the nucleophile. For this compound, the leaving group would be the dimethylamine (B145610), but more commonly, the quaternary ammonium (B1175870) salt, formed by prior reaction with an alkyl halide, would serve as a much better leaving group for substitution.

Alternatively, under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles), an S_N1 mechanism can compete. libretexts.orglibretexts.org This two-step process involves the initial, rate-determining departure of the leaving group to form a relatively stable secondary benzylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized into the phenyl ring. The planar carbocation is then rapidly attacked by a nucleophile from either face, which can lead to racemization if the carbon were chiral. libretexts.org

The competition between S_N1 and S_N2 pathways is dictated by several factors, as detailed in the table below.

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms at the Benzylic Center

| Factor | Favors S_N1 Mechanism | Favors S_N2 Mechanism | Rationale for this compound |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary benzylic system, S_N2 is sterically favored. However, the benzylic position provides resonance stabilization for a potential carbocation, making S_N1 possible. libretexts.orglibretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Strong nucleophiles will favor the direct displacement S_N2 pathway. |

| Leaving Group | Good (e.g., -N⁺R₃, -OTs) | Good (e.g., -N⁺R₃, -OTs) | The dimethylamino group is a poor leaving group. Protonation or quaternization is required to create a good leaving group (e.g., (CH₃)₂NH or (CH₃)₂NR⁺). |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate of the S_N1 path, while polar aprotic solvents enhance the strength of nucleophiles for the S_N2 path. libretexts.org |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is complex due to the presence of three substituents with competing directing effects. The outcome of such reactions is determined by the electronic (inductive and resonance) and steric properties of the bromo, chloro, and benzylamine (B48309) groups. youtube.comwou.edu

-Br and -Cl (Halogens): Both bromine and chlorine are deactivating groups due to their strong electron-withdrawing inductive effect. youtube.com However, they are ortho, para-directors because their lone pairs can be donated via resonance to stabilize the positive charge in the arenium ion intermediate formed during attack at these positions. youtube.comreddit.com

-CH₂N(CH₃)₂ (Dimethylaminomethyl group): In neutral or basic conditions, the alkyl group is weakly activating and an ortho, para-director. However, most electrophilic aromatic substitutions are performed in strong acid. Under these conditions, the nitrogen atom of the amine is protonated to form a dimethylaminomethyl cation, -[CH₂N⁺H(CH₃)₂]. This protonated group becomes strongly deactivating through the inductive effect and acts as a meta-director. stackexchange.com

The available positions for substitution on the ring are C3, C5, and C6. The directing influence of the existing substituents on these positions dictates the regiochemical outcome.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -Br (at C2) | Influence of -Cl (at C4) | Influence of -CH₂N⁺H(CH₃)₂ (at C1) | Net Effect |

| C3 | ortho (Favored) | meta (Disfavored) | meta (Favored) | Moderately favored, but sterically hindered by C2-Br. |

| C5 | meta (Disfavored) | ortho (Favored) | meta (Favored) | Strongly favored electronically. The two meta-directing effects reinforce each other at this position. |

| C6 | para (Favored) | meta (Disfavored) | ortho (Disfavored) | Disfavored by two effects, sterically hindered by the C1-benzylamine group. |

Based on this analysis, electrophilic attack is most likely to occur at the C5 position . This position is electronically favored as it is meta to the strongly deactivating protonated benzylamine group and ortho to the chloro group, while being sterically accessible. libretexts.org The C3 position is also meta to the benzylamine group but is sterically hindered by the adjacent bromine atom.

Participation in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)

The di-halogenated aromatic ring of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. wikipedia.orgharvard.edu These reactions are fundamental for forming new carbon-nitrogen and carbon-carbon bonds, respectively. wikipedia.orgyoutube.com

A key aspect of the reactivity of this molecule is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed couplings, the relative reactivity follows the order C-I > C-Br > C-Cl. harvard.edu Consequently, this compound can undergo selective cross-coupling at the more reactive C-Br bond at the C2 position, while leaving the C-Cl bond at the C4 position intact. This allows for sequential, site-selective functionalization of the aromatic ring.

Buchwald-Hartwig Amination: This reaction would couple an amine (primary or secondary) with the C-Br bond to form a new C-N bond. beilstein-journals.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., KOt-Bu). beilstein-journals.org

Suzuki Coupling: This reaction couples a boronic acid or its ester with the C-Br bond to form a new C-C bond. youtube.comorganic-chemistry.org The standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system. harvard.edu

Table 3: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling

| Reaction Site | Halogen | Relative Reactivity | Predicted Outcome | Example Product (Suzuki Coupling with PhB(OH)₂) |

| C2 | Bromine | High | Selective coupling occurs at this position. | (4-Chloro-2-phenyl-benzyl)-dimethyl-amine |

| C4 | Chlorine | Low | This bond remains unreacted under conditions selective for C-Br coupling. | (4-Chloro-2-phenyl-benzyl)-dimethyl-amine |

Oxidative and Reductive Transformations of the Amine Moiety

The dimethylamino group is susceptible to both oxidative and reductive transformations.

Oxidative Transformations: The tertiary amine can undergo oxidation at the nitrogen atom or the adjacent benzylic carbon. Anodic oxidation of N,N-dimethylbenzylamine is known to occur. Under controlled oxidation, N-oxides can be formed. More vigorous oxidation can lead to demethylation or cleavage of the C-N bond. For instance, a photoinduced nickel-catalyzed method has been reported for the selective N-demethylation of trialkylamines, which could potentially convert the dimethylamino group to a monomethylamino group. nih.gov

Reductive Transformations: The most significant reductive transformation for this class of compounds is the hydrogenolysis of the C-N bond. The benzyl (B1604629) group is a common protecting group for amines because it can be readily cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). This reaction would cleave the benzylic C-N bond to yield 2-bromo-4-chlorotoluene (B1197611) and dimethylamine. This process is often referred to as debenzylation. wikipedia.org

Thermal and Photochemical Decomposition Pathways and Intermediate Characterization

Thermal Decomposition: Upon heating, benzylamines can undergo thermal decomposition. Studies on related compounds suggest that the primary decomposition pathway is the homolytic cleavage of the weakest bond in the molecule. aidic.it For this compound, the benzylic carbon-nitrogen bond is expected to be the most labile site. Thermal decomposition would likely proceed via the formation of a 2-bromo-4-chlorobenzyl radical and a dimethylamino radical.

C₆H₃(Br)(Cl)CH₂N(CH₃)₂ → C₆H₃(Br)(Cl)CH₂• + •N(CH₃)₂

These highly reactive radical intermediates would then undergo subsequent reactions such as dimerization (e.g., forming 1,2-bis(2-bromo-4-chlorophenyl)ethane), hydrogen abstraction from other molecules, or disproportionation. The presence of halogen substituents on the ring can influence the C-N bond dissociation energy and the stability of the resulting benzyl radical. researchgate.net

Photochemical Decomposition: Photochemical decomposition can also be initiated by UV irradiation. Similar to thermal pathways, photochemical excitation can lead to the homolytic cleavage of the C-N bond, generating radical intermediates. nih.gov The specific products would depend on the wavelength of light used and the reaction medium.

Acid-Base Properties and Protonation Equilibria Studies

The dimethylamino group in this compound confers basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, making it a Brønsted-Lowry base. atamankimya.com

The basicity of the amine is significantly influenced by the electronic effects of the substituents on the phenyl ring. Both the bromine and chlorine atoms are electron-withdrawing groups due to their inductive effect. These groups pull electron density away from the aromatic ring and, by extension, from the benzylic carbon and the nitrogen atom. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, thereby decreasing the basicity of the amine compared to unsubstituted N,N-dimethylbenzylamine. researchgate.net

The protonation equilibrium can be represented as:

C₆H₃(Br)(Cl)CH₂N(CH₃)₂ + H₂O ⇌ C₆H₃(Br)(Cl)CH₂N⁺H(CH₃)₂ + OH⁻

The position of this equilibrium is described by the base dissociation constant (Kb) or, more commonly, by the pKa of the conjugate acid, [C₆H₃(Br)(Cl)CH₂N⁺H(CH₃)₂]. The pKa of N,N-dimethylbenzylamine is approximately 8.99. foodb.ca Due to the electron-withdrawing nature of the two halogen substituents, the pKa of the conjugate acid of this compound is expected to be lower than this value, indicating it is a weaker base.

Despite a comprehensive search for scientific literature and data pertaining to the specific chemical compound This compound , also identified by its IUPAC name 1-(2-bromo-4-chlorophenyl)-N,N-dimethylmethanamine and CAS number 1159976-87-0 , no detailed experimental or theoretical data for the advanced spectroscopic and diffraction-based characterization techniques specified in the request could be located.

The search results did identify the compound's basic chemical information and pointed to studies on structurally related, but distinct, molecules. However, in strict adherence to the instructions to focus solely on "this compound" and not introduce information from other compounds, the generation of a scientifically accurate and thorough article as per the provided outline is not possible. The lack of specific data for this particular molecule prevents a detailed discussion of its structural characterization.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Chloro Benzyl Dimethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-bromo-4-chloro-benzyl)-dimethyl-amine at the atomic level. These methods provide a detailed picture of the electron distribution and molecular orbitals, which are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, such as those employing the B3LYP functional with a 6-31G* basis set, can elucidate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The electron-withdrawing effects of the bromo and chloro substituents on the benzene (B151609) ring, combined with the electron-donating nature of the dimethylaminomethyl group, create a complex electronic environment.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Influences intermolecular interactions |

Note: These are hypothetical values based on typical DFT calculations for similar halogenated and aminated aromatic compounds and are for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to predict various spectroscopic properties of this compound. nih.gov For instance, calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C-Br, C-Cl, and C-N stretching frequencies.

Furthermore, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). iaea.org The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure. For this compound, the predicted chemical shifts would reflect the influence of the halogen and dimethylaminomethyl substituents on the aromatic ring protons and carbons. Discrepancies between calculated and experimental spectra can often be attributed to solvent effects or conformational averaging. Recent advancements in computational methods, such as the use of highly accurate CCSD(T)-F12 computations, allow for precise prediction of spectroscopic constants. arxiv.org

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers between them. The rotation around the C(aryl)-C(benzyl) and C(benzyl)-N bonds are the primary degrees of freedom.

Studies on related haloethyl benzenes have shown that both anti and gauche conformers can exist, with their relative stability influenced by repulsive interactions between the halogen substituent and the π-cloud of the phenyl ring. nih.gov For this compound, the bulky dimethylamino group and the halogen substituents will sterically and electronically influence the preferred conformation. The potential energy surface would likely reveal several local minima corresponding to different rotational isomers. The global minimum energy conformation represents the most stable and likely most populated structure under equilibrium conditions.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, providing insights into its solvation and dynamic properties. elsevierpure.compitt.edu By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent affects its conformation and how the molecule interacts with its environment. biorxiv.org

In an aqueous solution, the polar dimethylamino group would be expected to form hydrogen bonds with water molecules, while the substituted aromatic ring would exhibit hydrophobic interactions. MD simulations can quantify these interactions and analyze the structure of the solvation shell around the molecule. pitt.edu The simulation can also provide information on the molecule's flexibility and the timescales of its conformational changes in solution. The results of such simulations are crucial for understanding how the molecule might behave in a biological medium. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govyoutube.com For a series of related benzylamine (B48309) derivatives, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov

The model would use various molecular descriptors calculated for each compound, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.govmdpi.com For this compound, these descriptors can be calculated and used to predict its activity based on the established QSAR model. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data set. youtube.com

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Partial charge on Nitrogen | Relates to hydrogen bonding and electrostatic interactions |

| Steric | Molecular Volume | Influences binding pocket fit |

| Hydrophobic | LogP | Predicts partitioning between aqueous and lipid phases |

| Topological | Wiener Index | Describes molecular branching |

Ligand-Protein Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. walshmedicalmedia.com If a potential protein target for this compound is identified, docking simulations can be performed to predict its binding mode and affinity. mdpi.com The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different poses. chemrevlett.com

The binding affinity is often estimated using a scoring function that accounts for various interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov For this compound, the dimethylamino group could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The halogenated benzene ring can participate in hydrophobic and halogen bonding interactions within the protein's binding pocket. nih.gov The results of docking simulations can guide the design of more potent analogs by suggesting modifications that enhance binding affinity and specificity. nih.gov

Preclinical Biological Activity and Molecular Mechanism of Action Studies of 2 Bromo 4 Benzyl Dimethyl Amine and Its Analogs

In Vitro Receptor Binding Profiling and Ligand-Target Interactions

The interaction of halogenated benzylamine (B48309) derivatives with various receptors has been a subject of investigation, particularly in the context of neurotransmitter systems. Studies on analogs provide valuable insights into how substitutions on the benzyl (B1604629) ring influence receptor affinity and selectivity.

One area of focus has been the dopamine (B1211576) receptors. For instance, a series of halogenated 1-benzyl-tetrahydroisoquinolines, which feature a benzylamine-like scaffold, have been evaluated for their affinity to D1-like and D2-like dopamine receptors in rat striatal membranes. The findings indicate that the nature and position of halogen substituents on the benzyl ring are critical determinants of binding affinity. nih.gov

Specifically, 2'-bromobenzyl and 2',4'-dichlorobenzyl derivatives of 7-chloro-6-hydroxy-tetrahydroisoquinoline have demonstrated high affinity for dopamine receptors, with Ki values in the nanomolar range. nih.gov This suggests that the presence of bromo and chloro substituents on the benzyl moiety, as seen in (2-Bromo-4-chloro-benzyl)-dimethyl-amine, could confer significant affinity for these receptors.

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) |

| 2'-bromobenzyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | D1-like/D2-like | Nanomolar range |

| 2',4'-dichlorobenzyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | D1-like/D2-like | Nanomolar range |

Table 1: In Vitro Receptor Binding Affinities of Halogenated 1-Benzyl-tetrahydroisoquinoline Analogs. nih.gov

In addition to dopamine receptors, analogs of benzylamine have been investigated for their interaction with other receptor types. For example, certain 8-benzylaminoxanthine derivatives have shown high affinity for adenosine (B11128) A2A receptors, with the 3-bromobenzylamine (B82478) derivative exhibiting notable activity. nih.gov This highlights the potential for these compounds to interact with a range of G-protein coupled receptors.

Enzyme Inhibition Kinetics and Mechanistic Investigations

Benzylamine and its derivatives are known to interact with various enzymes, and the introduction of halogen atoms can significantly modulate their inhibitory potential.

A notable target for benzylamine analogs is the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is implicated in prostate cancer. nih.gov A series of substituted aryl benzylamines have been identified as potent and selective inhibitors of this enzyme. The lead compound in one such study, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, demonstrated an IC50 value of 0.9 μM. nih.gov Further optimization of this scaffold led to the discovery of even more potent inhibitors with IC50 values in the low nanomolar range. nih.gov

| Compound/Analog | Enzyme Target | IC50 Value |

| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 17β-HSD3 | 0.9 μM |

| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 17β-HSD3 | 76 nM |

| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 17β-HSD3 | 74 nM |

Table 2: Enzyme Inhibition Data for Benzylamine Analogs against 17β-HSD3. nih.gov

Another important class of enzymes targeted by benzylamine derivatives is the monoamine oxidases (MAO). Benzylamine itself is a substrate for MAO-B. tandfonline.com Studies on benzylamine-sulfonamide derivatives have revealed potent and selective inhibition of MAO-B. For instance, certain derivatives have achieved IC50 values in the low nanomolar range, indicating a strong interaction with the enzyme's active site. tandfonline.com Kinetic studies have shown that these compounds can act as mixed-type inhibitors of MAO-B. researchgate.net

Cell-Based Assays for Pathway Modulation and Cellular Responses

Cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways in a more biologically relevant context.

Specific studies on the cellular uptake and subcellular localization of this compound are not documented. However, the neurotoxin DSP-4, which is (2-Chloroethyl)-N-ethyl-2-bromo-benzylamine, is known to be selectively taken up by noradrenergic neurons via the norepinephrine (B1679862) transporter. oup.com This suggests that the benzylamine scaffold can be recognized by specific cellular uptake systems, and the nature of the substituents will likely influence this process.

The modulation of signaling pathways by benzylamine analogs has been observed in various cellular contexts. For instance, certain 8-benzylaminoxanthine derivatives with high affinity for the adenosine A2A receptor have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This indicates an anti-inflammatory effect mediated through the modulation of inflammatory signaling cascades.

In the context of cancer, analogs of makaluvamines, which can incorporate a benzylamine moiety, have demonstrated antiproliferative activity against various cancer cell lines. researchgate.net For example, 4-chloro and 4-fluoro substituted benzyl analogs of makaluvamines showed potent effects on the MCF-7 breast cancer cell line. researchgate.net Furthermore, novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives have been shown to induce apoptosis in HeLa cells through the activation of caspases. nih.gov These findings suggest that benzylamine derivatives can modulate signaling pathways involved in cell proliferation and apoptosis.

| Compound Class/Analog | Cell Line | Observed Effect |

| 8-Benzylaminoxanthines | BV-2 (microglia) | Inhibition of LPS-induced NO production nih.gov |

| 4-Chloro-benzyl makaluvamine analog | MCF-7 (breast cancer) | Antiproliferative activity (IC50 = 1.8 μM) researchgate.net |

| 2-Alkythio-4-chloro-benzenesulfonamide derivatives | HeLa (cervical cancer) | Induction of apoptosis via caspase activation nih.gov |

Table 3: Cellular Responses to Benzylamine Analogs in Cell-Based Assays.

Exploration of Off-Target Interactions and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple targets, is an important consideration in drug discovery. While specific polypharmacology studies on this compound are lacking, the data from its analogs suggest potential for multiple target engagement.

For example, the affinity of halogenated benzylamine analogs for both dopamine and adenosine receptors points towards a potential for cross-reactivity with different G-protein coupled receptors. nih.govnih.gov Furthermore, the inhibition of both enzymes like 17β-HSD3 and MAO-B by different benzylamine scaffolds underscores the potential for this chemical class to interact with diverse protein families. nih.govtandfonline.com

The evaluation of N-phenylpiperazine analogs, which share some structural similarities with benzylamines, at the 5-HT1A receptor as a common off-target has shown low affinity for some derivatives, indicating that selectivity can be engineered into these scaffolds. mdpi.com A comprehensive understanding of the polypharmacology of this compound would require extensive screening against a panel of receptors and enzymes.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For benzylamine derivatives, several SAR trends have been elucidated.

Halogen Substitution: The position and nature of halogen atoms on the benzyl ring are critical for activity. In the case of 1-benzyl-tetrahydroisoquinoline derivatives, a 2'-bromo or a 2',4'-dichloro substitution on the benzyl ring confers high affinity for dopamine receptors. nih.gov For YC-1 analogs, which contain a benzyl group, halogen substitution was generally more potent than alkyl substitution in terms of antiplatelet activity. nih.gov Specifically, a bromo-substituted analog showed better inhibitory activity than methyl-substituted derivatives. nih.gov

Nature of the Amine: The substitution on the nitrogen atom also plays a key role. The presence of a dimethylamine (B145610) group, as in the title compound, is a common feature in many biologically active molecules and can influence properties like basicity and membrane permeability.

The SAR of benzylamine analogs as MAO-B inhibitors also highlights the importance of the substitution pattern on the benzyl ring. Both para and meta substitutions on benzylamine have been shown to influence its interaction with the enzyme. researcher.life

Systematic Derivatization and Analogue Design Strategies for Medicinal Chemistry Research

Scaffold Modification and Diversity-Oriented Synthesis

Scaffold modification involves altering the core structure of the molecule to explore new chemical space and identify novel pharmacophores. For the (2-Bromo-4-chloro-benzyl)-dimethyl-amine scaffold, this can involve significant changes to the central chlorobromophenyl ring system. Such modifications are crucial for determining which structural elements are essential for biological activity and for potentially improving properties like potency and selectivity. nih.gov

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules from a common starting material. Beginning with an intermediate like 2-bromo-4-chlorobenzaldehyde (B1282380), a DOS approach could generate a wide array of scaffolds by employing various cyclization reactions or multi-component reactions, moving beyond the simple benzylamine (B48309) framework.

Research on related benzylamine templates has shown that altering the substitution pattern of the central aromatic ring can significantly impact biological activity. nih.gov For instance, moving the position of substituents can change the molecule's conformation and its ability to interact with target proteins. nih.gov Similarly, replacing the phenyl ring with other aromatic or heterocyclic systems (e.g., pyridine, thiophene, or benzimidazole) is a common strategy to modulate physicochemical properties and explore different binding interactions. cambridgemedchemconsulting.comnih.gov

Table 1: Potential Scaffold Modifications and Rationale

| Original Scaffold | Modification Strategy | Resulting Scaffold Type | Rationale for Modification |

|---|---|---|---|

| 2-Bromo-4-chlorophenyl | Ring Isomerization | 3-Bromo-4-chlorophenyl, etc. | Explore impact of substituent position on target binding. nih.gov |

| Phenyl Ring | Heterocyclic Replacement | Pyridyl, Thienyl, Pyrimidinyl | Introduce new hydrogen bonding capabilities, alter electronics, and modify metabolic stability. cambridgemedchemconsulting.com |

| Benzyl (B1604629) Core | Ring Annulation | Tetrahydroisoquinoline, Phthalimide | Introduce conformational rigidity and explore larger binding pockets. |

Introduction of Bioisosteric Replacements for Halogens and Amine Functionality

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. drughunter.com The this compound structure possesses three key points for such modifications: the bromine atom, the chlorine atom, and the dimethylamine (B145610) group.

Halogen Bioisosteres : The bromine and chlorine atoms on the phenyl ring are significant contributors to the molecule's lipophilicity and electronic character. They can potentially engage in halogen bonding with biological targets. Bioisosteric replacement of these halogens can fine-tune these properties. For example, replacing chlorine with an ethynyl (B1212043) group has been successfully used in marketed drugs to mimic halogen bond interactions. acs.orgnih.gov Other potential replacements aim to modulate metabolic stability or alter electronic effects.

Amine Bioisosteres : The tertiary dimethylamine group is a basic functional group that is likely protonated at physiological pH, enabling ionic interactions. Its basicity, lipophilicity, and hydrogen bond accepting capacity can be modulated through bioisosteric replacement. Replacing the amine with an ether or thioether could probe the importance of the basic nitrogen, while replacing the methyl groups with larger or more constrained alkyl groups can explore the steric requirements of the binding pocket.

Table 2: Bioisosteric Replacements for Key Functional Groups

| Functional Group | Position | Classical Bioisosteres | Non-Classical Bioisosteres | Rationale |

|---|---|---|---|---|

| Bromine (Br) | C2 | Iodo (I), Trifluoromethyl (CF₃) | Ethynyl (C≡CH), Cyano (CN) | Modulate size, lipophilicity, and electronic properties; mimic halogen bonds. cambridgemedchemconsulting.comacs.org |

| Chlorine (Cl) | C4 | Fluorine (F), Methyl (CH₃), SH | Cyano (CN), Ethynyl (C≡CH) | Fine-tune electronics, pKa, and metabolic stability. cambridgemedchemconsulting.comnih.gov |

Exploration of Side Chain Modifications and Homologation

Modifications to the side chain attached to the benzyl core can have a profound impact on a compound's pharmacological profile. For this compound, this primarily involves altering the dimethylamine moiety.

Homologation : A straightforward strategy is homologation, which involves systematically increasing the length of the alkyl chains. Replacing the two methyl groups with ethyl, propyl, or larger alkyl groups can probe the size and nature of the binding pocket. This can lead to enhanced van der Waals interactions and improved affinity, or conversely, loss of activity due to steric hindrance. nih.gov

Cyclization : Incorporating the nitrogen atom into a cyclic system, such as a pyrrolidine, piperidine (B6355638), or morpholine (B109124) ring, introduces conformational constraint. This reduces the number of accessible conformations, which can lead to a more favorable binding entropy and increased potency and selectivity. Studies on similar molecules have shown that such rigidification can dramatically alter receptor binding affinities. nih.gov

Functionalization : Introducing additional functional groups onto the N-alkyl substituents can create new interactions with the target. For example, adding a hydroxyl or carbonyl group could introduce new hydrogen bonding opportunities.

Table 3: Examples of Side Chain Modifications

| Modification Type | Example Analogue Structure | Expected Impact |

|---|---|---|

| Homologation | (2-Bromo-4-chloro-benzyl)-diethyl-amine | Increased lipophilicity; probes for larger hydrophobic pockets. nih.gov |

| Cyclization | 1-(2-Bromo-4-chloro-benzyl)-piperidine | Introduces conformational rigidity; may improve binding entropy and selectivity. nih.gov |

| Functionalization | 2-((2-Bromo-4-chloro-benzyl)(methyl)amino)ethan-1-ol | Introduces hydrogen bonding capability; may improve solubility. |

Stereochemical Variation and Its Impact on Biological Recognition

The parent compound, this compound, is achiral. However, introducing stereocenters into its derivatives is a critical strategy for probing the three-dimensional nature of the biological target. Biological systems are inherently chiral, and thus stereoisomers of a drug candidate often exhibit significantly different potency, efficacy, and metabolic profiles.

A stereocenter can be introduced at several positions:

At the Benzylic Carbon : Substituting one of the benzylic hydrogens with an alkyl or other group (e.g., methyl, hydroxyl) would create a chiral center. The resulting (R) and (S) enantiomers could then be synthesized or separated to evaluate their differential interaction with the target. Catalytic asymmetric amine α-C-H functionalization represents a modern strategy to achieve this. researchgate.net

On the Amine Substituents : If the dimethylamine group is replaced with a chiral substituent, such as (R)- or (S)-2-butanol, the resulting diastereomers could provide insight into the topology of the binding site.

Atropisomerism : In some cases, if bulky substituents are introduced at positions flanking the bond between the phenyl ring and the benzylic carbon, rotation around this bond could be restricted, leading to atropisomers that are separable and may have distinct biological activities.

Studies on copper amine oxidases have demonstrated that enzymes can exhibit high stereoselectivity, preferentially acting on one stereoisomer of a benzylamine substrate over another. nih.gov This underscores the principle that even subtle changes in stereochemistry can lead to profound differences in biological recognition and processing.

Development of Targeted Prodrugs and Conjugates

A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active parent drug. This strategy is often employed to overcome poor pharmacokinetic properties such as low solubility or membrane permeability. The tertiary amine in this compound is an ideal handle for several prodrug approaches.

N-Oxides : Tertiary amines can be oxidized to their corresponding N-oxides. These N-oxides are typically more polar and water-soluble. They can be reduced back to the parent tertiary amine in vivo, particularly under hypoxic conditions found in some tissues, making this a strategy for targeted drug release. nih.gov

Quaternary Ammonium (B1175870) Salts : The tertiary amine can be alkylated to form a quaternary ammonium salt. Certain N-acyloxyalkyl quaternary salts are designed to be chemically stable but are susceptible to enzymatic hydrolysis by esterases, which releases the active drug. nih.govacs.org This approach can significantly improve water solubility. For example, the N-phosphonooxymethyl strategy creates a quaternary salt that is a substrate for alkaline phosphatase, releasing the parent drug after enzymatic cleavage. acs.org

Drug Conjugates : The scaffold can be conjugated to another molecule to target specific cells or tissues. For instance, a recent strategy involves creating prodrugs that can be covalently incorporated into polymer hydrogels. chemrxiv.org These hydrogels can then release the active drug in response to specific biological signals, allowing for controlled and localized delivery. chemrxiv.org

Table 4: Potential Prodrug Strategies

| Prodrug Approach | Prodrug Structure Example | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| N-Oxide Formation | This compound N-oxide | In vivo reduction (e.g., by reductases) | Improved water solubility; potential for hypoxia-targeting. nih.gov |

| N-Acyloxyalkyl Quaternary Salt | N-(Acyloxymethyl)-(2-bromo-4-chloro-benzyl)-N,N-dimethylammonium salt | Enzymatic hydrolysis by esterases | Enhanced solubility; tunable release kinetics. nih.govacs.org |

| N-Phosphonooxymethyl Quaternary Salt | N-(Phosphonooxymethyl)-(2-bromo-4-chloro-benzyl)-N,N-dimethylammonium salt | Enzymatic dephosphorylation (e.g., by alkaline phosphatase) | Greatly improved water solubility for intravenous administration. acs.org |

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of structurally related compounds (a "library") for high-throughput screening. enamine.net The this compound scaffold is well-suited for combinatorial approaches.

A common strategy would involve a "scaffold decoration" approach. enamine.net The synthesis would start from a common intermediate, such as 2-bromo-4-chlorobenzaldehyde. This aldehyde can be subjected to reductive amination with a large library of diverse primary and secondary amines. This reaction is robust and high-yielding, making it ideal for parallel synthesis. nih.gov The use of polymer-supported reagents or scavengers can simplify purification, further streamlining the library synthesis process. acs.org

Alternatively, a solid-phase synthesis approach could be employed. acs.org For example, 2-bromo-4-chlorobenzyl bromide could be anchored to a resin. The immobilized scaffold could then be reacted with a library of amines. Subsequent on-resin modifications could introduce further diversity before the final compounds are cleaved from the solid support for screening.

These high-throughput methods allow for a broad and systematic exploration of the SAR around the benzylamine core, enabling the rapid identification of initial hits from a large and diverse chemical library. acs.org

Medicinal Chemistry Research Insights and Lead Optimization Principles Derived from 2 Bromo 4 Chloro Benzyl Dimethyl Amine Analogues

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes an indispensable tool. nih.gov This approach relies on the analysis of a set of molecules known to be active at the target to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert its biological activity. nih.govdergipark.org.tr

For a series of analogues derived from (2-Bromo-4-chloro-benzyl)-dimethyl-amine, a pharmacophore model would likely consist of several key features:

An aromatic ring center , representing the core scaffold.

A hydrophobic group defined by the benzene (B151609) ring.

Two halogen bond donor features, corresponding to the bromine and chlorine atoms. Halogen bonds are increasingly recognized for their potential to form stabilizing interactions with biological targets. researchgate.netacs.org

A positive ionizable feature representing the tertiary amine, which would be protonated at physiological pH.

This model serves as a 3D query to screen virtual libraries for novel, structurally diverse compounds that fit the pharmacophoric requirements and are therefore predicted to be active. dergipark.org.tr Furthermore, it guides the synthesis of new analogues by indicating which structural modifications are likely to be beneficial or detrimental to activity. For instance, altering the substitution pattern on the aromatic ring or modifying the nature of the amine could be systematically explored based on their fit to the pharmacophore model.

Hypothetical data for illustrative purposes only. Interactive Table 1: Pharmacophore-Based Virtual Screening of Hypothetical Analogues

| Compound ID | Structure | Pharmacophore Fit Score (0-1) | Predicted Activity |

| Lead-001 | This compound | 0.95 | High |

| Ana-002 | (2,4-Dichloro-benzyl)-dimethyl-amine | 0.88 | Moderate-High |

| Ana-003 | (4-Chloro-benzyl)-dimethyl-amine | 0.75 | Moderate |

| Ana-004 | (2-Bromo-4-chloro-benzyl)-diethyl-amine | 0.93 | High |

| Ana-005 | (2-Bromo-4-chloro-phenyl)-methanol | 0.60 | Low |

Structure-Based Drug Design Utilizing Computational Methods and X-ray Crystallography

When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a powerful, rational approach to lead optimization. capes.gov.br This methodology uses computational docking and experimental techniques like X-ray crystallography to visualize and analyze the interactions between a ligand and its binding site at an atomic level. mdpi.comnih.gov

For analogues of this compound, docking studies could predict the binding pose within the target's active site. researchgate.netnih.gov These simulations would likely reveal key interactions:

Halogen bonds between the bromine and chlorine atoms and electron-rich residues like the backbone carbonyls of amino acids. acs.org

Hydrophobic interactions between the substituted benzene ring and nonpolar residues in a hydrophobic pocket.

An ionic bond or salt bridge between the protonated dimethylamine (B145610) and an acidic residue such as aspartate or glutamate. nih.gov

X-ray crystallography can then be used to obtain an experimental structure of the protein-ligand complex, confirming the predicted binding mode and providing precise details of the interactions. nih.govnih.gov This structural information is invaluable for guiding further design. For example, if a small, unoccupied pocket is identified near the 4-chloro substituent, analogues could be designed with extensions at this position to form additional favorable interactions, thereby increasing potency.

Hypothetical data for illustrative purposes only. Interactive Table 2: Docking Analysis of Hypothetical Analogues in a Target Binding Site

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interactions Observed in Docking |

| Lead-001 | -9.5 | Halogen bonds (Br, Cl), Ionic (NHMe2+), Hydrophobic |

| Ana-002 | -8.8 | Halogen bonds (Cl, Cl), Ionic (NHMe2+), Hydrophobic |

| Ana-006 | (2-Bromo-4-fluoro-benzyl)-dimethyl-amine | -9.1 |

| Ana-007 | 3-Bromo-5-chloro-benzyl)-dimethyl-amine | -7.2 |

Optimization Strategies for Potency, Selectivity, and Metabolic Stability in vitro

Potency: Potency can be enhanced by strengthening the interactions with the target. This could involve exploring different halogen substitutions (e.g., replacing chlorine with fluorine or iodine) to fine-tune halogen bond strength or modifying the alkyl groups on the amine to optimize hydrophobic interactions. acs.org

Selectivity: Achieving selectivity for the desired target over other related proteins is crucial for minimizing off-target effects. acs.org If an off-target protein has a smaller binding pocket, introducing a bulky substituent onto the benzylamine (B48309) scaffold could create a steric clash, preventing binding to the off-target while being accommodated by the desired target. acs.org

Metabolic Stability: Compounds are often metabolized by enzymes in the liver, leading to rapid clearance from the body. nih.gov The N-dimethyl group is a potential site of N-dealkylation by cytochrome P450 enzymes. Replacing the methyl groups with larger alkyl groups (e.g., ethyl) or incorporating them into a cyclic system (e.g., a piperidine (B6355638) ring) can sterically hinder the metabolic enzymes and improve the compound's half-life. acs.org

Hypothetical data for illustrative purposes only. Interactive Table 3: In Vitro Optimization Profile of Hypothetical Analogues

| Compound ID | Potency (IC50, nM) | Selectivity vs. Off-Target (Fold) | Metabolic Half-life (t½, min) |

| Lead-001 | 50 | 10 | 15 |

| Ana-004 | 45 | 15 | 35 |

| Ana-008 | (2-Bromo-4-chloro-benzyl)-(cyclopropyl)amine | 60 | 25 |

| Ana-009 | (2-Bromo-4-chloro-5-fluoro-benzyl)-dimethyl-amine | 25 | 50 |

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is an alternative approach to hit identification that involves screening libraries of small, low-molecular-weight compounds (fragments). nih.govtechnologynetworks.com These fragments typically bind with low affinity, but their interactions with the target protein are often very efficient. nih.gov Hits from a fragment screen can then be grown, merged, or linked to produce more potent, lead-like molecules. technologynetworks.com

The this compound scaffold can be deconstructed into several fragments:

2-bromo-4-chlorotoluene (B1197611)

Dimethylbenzylamine

Halogenated benzene rings

An FBDD campaign might identify a simple fragment like 3-bromo-5-chlorophenol (B1291525) binding in the active site. frontiersin.org This fragment could then be elaborated or "grown" by adding a dimethylaminomethyl group, guided by structural information from X-ray crystallography, to occupy an adjacent pocket and pick up the key ionic interaction, ultimately leading to a potent inhibitor. FBDD is particularly powerful for tackling difficult targets, such as protein-protein interactions. nih.govnumberanalytics.com

Hypothetical data for illustrative purposes only. Interactive Table 4: Fragment Screening and Elaboration Data

| Fragment/Compound | Type | Binding Affinity (KD, µM) | Ligand Efficiency (LE) |

| 3-chlorophenol | Fragment Hit | 1500 | 0.35 |

| 2-bromo-4-chlorotoluene | Fragment Hit | 800 | 0.38 |

| Merged-01 | Linked Fragment | 10 | 0.45 |

| Lead-001 | Optimized Lead | 0.05 | 0.52 |

Chemogenomic Analysis for Target Deconvolution and Identification

Sometimes, a compound is discovered through phenotypic screening, meaning it produces a desired effect in cells or an organism, but its molecular target is unknown. nih.gov Target deconvolution is the process of identifying this target. europeanreview.orgcriver.com Chemogenomics, which involves screening a focused library of compounds against a large panel of protein targets, is a powerful tool for this purpose. nih.govmdpi.com

A library of analogues based on the this compound scaffold could be synthesized and screened against a panel of, for example, human kinases. nih.govresearchgate.net The resulting activity profile across the kinase family can create a "fingerprint" for the scaffold. If several analogues potently inhibit a specific kinase, such as Protein Kinase C, it becomes a high-confidence candidate for the compound's primary target. acs.org This approach not only helps to identify the on-target but can also reveal potential off-targets, providing valuable insights into a compound's broader pharmacological profile. nih.govnih.gov

Hypothetical data for illustrative purposes only. Interactive Table 5: Chemogenomic Profiling of Lead-001 (Activity as % Inhibition at 1µM)

| Protein Target | Lead-001 | Ana-002 | Ana-004 |

| Kinase A | 5% | 8% | 3% |

| Kinase B | 92% | 85% | 95% |

| Kinase C | 12% | 15% | 10% |

| Protease X | 8% | 7% | 6% |

| GPCR Y | 2% | 3% | 1% |

Advanced Research Applications of 2 Bromo 4 Chloro Benzyl Dimethyl Amine in Chemical Science

Development of Chemical Probes for Biological Systems

Substituted benzylamines are recognized for their biological activity and their potential as scaffolds for the development of chemical probes to investigate biological systems. While direct research on (2-Bromo-4-chloro-benzyl)-dimethyl-amine as a chemical probe is not extensively documented, the known reactivity and structural motifs of similar compounds allow for informed predictions of its potential.

The core structure of this compound can be modified to create selective inhibitors for specific enzymes or receptors. For instance, substituted aryl benzylamines have been designed and synthesized as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is implicated in prostate cancer. cam.ac.uk The bromine and chlorine substituents on the phenyl ring of this compound can influence its binding affinity and selectivity for biological targets through halogen bonding and other non-covalent interactions.

Furthermore, the dimethylamino group provides a handle for further chemical modifications, such as the introduction of fluorescent tags or reactive groups for covalent labeling of target proteins. The synthesis of N-carboxyphenylpyrrole derivatives from benzylamines has led to the discovery of HIV fusion inhibitors targeting the gp41 protein, highlighting the utility of this class of compounds in developing probes for complex biological processes. nih.gov

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Modification | Purpose |

| Aromatic Ring | Introduction of additional functional groups | Modulate binding affinity and selectivity |

| Benzyl (B1604629) Position | Variation of the linker length or rigidity | Optimize interaction with the target's active site |

| Dimethylamino Group | Attachment of reporter molecules (e.g., fluorophores) | Enable visualization and detection of the target |

| Dimethylamino Group | Introduction of cross-linking agents | Covalently label and identify the biological target |

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a platform for creating complex and functional molecular assemblies. The structure of this compound makes it an interesting candidate for incorporation into supramolecular systems.

The aromatic ring can participate in π-π stacking interactions, a key driving force in the self-assembly of many supramolecular architectures. The halogen atoms can engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials. Research on supramolecular assemblies of benzimidazole (B57391) derivatives shows that hydrophobic interactions and metal coordination can lead to diverse structures with applications in sensing and photoluminescence. researchgate.net Similarly, this compound could be used to construct novel host-guest systems.

The dimethylamino group can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the formation of well-defined supramolecular structures. The oxidative coupling of substituted benzylamines has been shown to be catalyzed by supramolecular assemblies under photocatalytic conditions, suggesting that this compound could be a component in light-harvesting and catalytic systems. researchgate.net The encapsulation of molecules within the hydrophobic cavities of macrocycles like cyclodextrins is a fundamental concept in host-guest chemistry, and substituted benzylamines can serve as guest molecules in such systems. nih.gov

Role as a Precursor in Material Science and Polymer Synthesis Research

The reactivity of the functional groups in this compound makes it a promising precursor in material science and polymer synthesis. The bromo and chloro substituents can be utilized in various cross-coupling reactions to build larger, more complex molecules for advanced materials.

In polymer science, aromatic diamines are key monomers for the synthesis of high-performance polymers like polyamides and polyimides. While this compound is a monoamine, it can be chemically converted into a diamine or other polymerizable monomers. The synthesis of polyamides through low-temperature poly-condensation reactions is a well-established process. nih.gov The introduction of halogenated aromatic units into polymer backbones can impart desirable properties such as flame retardancy, thermal stability, and specific optical or electronic characteristics.

For instance, the synthesis of organic nonlinear optical materials often involves aromatic compounds with electron-donating and electron-withdrawing groups. nih.govmdpi.com The combination of the dimethylamino group (electron-donating) and the halogenated phenyl ring in this compound suggests its potential as a building block for materials with interesting optical properties.

Analytical Method Development for Trace Analysis and Characterization

The detection and quantification of trace amounts of halogenated organic compounds in various matrices is a significant area of analytical chemistry. nih.gov The development of sensitive and selective analytical methods for compounds like this compound is crucial for monitoring its presence in environmental samples or for quality control in industrial processes.